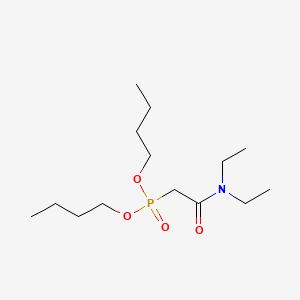
3',5'-Difluorobenzene acetyl piperidine thioamide
Overview
Description
3’,5’-Difluorobenzene acetyl piperidine thioamide is an organic compound with the molecular formula C13H15F2NS It is characterized by the presence of a difluorobenzene ring, an acetyl group, a piperidine ring, and a thioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Difluorobenzene acetyl piperidine thioamide typically involves the following steps:
Formation of the Acetyl Group: The acetyl group is introduced to the piperidine ring through an acetylation reaction. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Introduction of the Thioamide Group: The thioamide group is introduced by reacting the acetylated piperidine with a thiol reagent, such as thiourea, under acidic conditions.
Attachment of the Difluorobenzene Ring: The final step involves the coupling of the difluorobenzene ring to the acetyl piperidine thioamide intermediate. This can be achieved through a nucleophilic aromatic substitution reaction using a suitable fluorinated benzene derivative.
Industrial Production Methods: Industrial production of 3’,5’-Difluorobenzene acetyl piperidine thioamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions: 3’,5’-Difluorobenzene acetyl piperidine thioamide undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thioamide group can be reduced to form amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The difluorobenzene ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and potassium carbonate.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted difluorobenzene derivatives.
Scientific Research Applications
3’,5’-Difluorobenzene acetyl piperidine thioamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3’,5’-Difluorobenzene acetyl piperidine thioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3’,5’-Difluorobenzene acetyl piperidine: Lacks the thioamide group, resulting in different chemical properties and reactivity.
3’,5’-Difluorobenzene acetyl piperidone: Contains a ketone group instead of a thioamide group, leading to different chemical behavior and applications.
3’,5’-Difluorobenzene acetyl piperidine sulfonamide: Contains a sulfonamide group, which imparts different chemical and biological properties.
Uniqueness: 3’,5’-Difluorobenzene acetyl piperidine thioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
2-(3,5-difluorophenyl)-1-piperidin-1-ylethanethione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NS/c14-11-6-10(7-12(15)9-11)8-13(17)16-4-2-1-3-5-16/h6-7,9H,1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNHSFRXNHXSKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)CC2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374239 | |
| Record name | 3',5'-Difluorobenzene acetyl piperidine thioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289677-12-9 | |
| Record name | 3',5'-Difluorobenzene acetyl piperidine thioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-(Piperazin-1-yl)furo[3,2-c]pyridine](/img/structure/B1586478.png)








